molecular formula C6H6BrNO B1180822 4-BroMobenzyl isothiocyanate CAS No. 10219-19-9

4-BroMobenzyl isothiocyanate

Cat. No.: B1180822
CAS No.: 10219-19-9
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Description

4-Bromobenzyl isothiocyanate is an organic compound with the molecular formula C8H6BrNS It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromobenzyl isothiocyanate can be synthesized through several methods:

    From Primary Amines: One common method involves the reaction of 4-bromobenzylamine with thiophosgene or its derivatives under controlled conditions.

    From Isocyanides: Another method involves the sulfurization of 4-bromobenzyl isocyanide with elemental sulfur in the presence of a catalytic amount of amine bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

Industrial Production Methods

Industrial production of this compound often involves the large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

    Oxidation: It can be oxidized to form sulfonyl derivatives under specific conditions.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like ethanol or methanol at room temperature.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Thioureas: Formed from the reaction with amines.

    Thiocarbamates: Formed from the reaction with alcohols.

    Sulfonyl Derivatives: Formed from oxidation reactions.

Scientific Research Applications

4-Bromobenzyl isothiocyanate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromobenzyl isothiocyanate involves its interaction with nucleophilic sites in biological molecules. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activities and disruption of cellular functions. This property is particularly useful in its anticancer activity, where it induces apoptosis by targeting key proteins involved in cell survival pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzyl isothiocyanate: Lacks the bromine substituent, making it less reactive in certain nucleophilic substitution reactions.

    Phenyl isothiocyanate: Similar structure but without the benzyl group, leading to different reactivity and applications.

    Sulforaphane: A naturally occurring isothiocyanate with significant anticancer properties but different structural features.

Uniqueness

4-Bromobenzyl isothiocyanate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific interactions in chemical and biological systems. This makes it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

10219-19-9

Molecular Formula

C6H6BrNO

Molecular Weight

0

Origin of Product

United States

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